molecular formula C14H15NO2S B2738790 [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 553639-01-3

[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Cat. No.: B2738790
CAS No.: 553639-01-3
M. Wt: 261.34
InChI Key: LIKOPHODEWFSDW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid” are not explicitly mentioned in the available resources. Thiazole derivatives, in general, are known to participate in various chemical reactions .

Scientific Research Applications

Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which are built around a thiazole ring, are recognized for their potential as mimics of protein secondary structures such as helices and β-sheets. A chemical synthesis route for these compounds involves cross-Claisen condensations, highlighting the versatility of thiazole-based compounds in designing constrained heterocyclic γ-amino acids. This synthesis is compatible with a variety of amino acids, offering a flexible method for introducing diverse lateral chains, which is crucial for studying protein structure and function (Mathieu et al., 2015).

Electrophilic Aromatic Reactivity

The study of the electrophilic aromatic reactivity of thiazole derivatives through gas-phase pyrolysis of esters reveals significant insights into the polarizability of thiazoles and the impact of hydrogen bonding on their reactivity. Understanding the reactivity of thiazoles in different positions and their comparison with other heterocycles like thiophene and pyridine contributes to a deeper understanding of their chemical behavior, which is essential for their application in various synthesis processes (August et al., 1986).

Corrosion Inhibition

Thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The study of compounds like 2-(N,N-dimethylamino) benzylidene imino-4-(4-methyl phenyl)-1,3-thiazole and related molecules offers insights into their inhibition efficiency, adsorption behavior, and the mechanism of corrosion inhibition. Such applications are vital for the protection of metals in industrial environments, showcasing the practical utility of thiazole derivatives in material science (Quraishi & Sharma, 2005).

Photo-degradation Analysis

The photo-degradation behavior of thiazole-containing pharmaceutical compounds has been explored to understand their stability under light exposure. This research is critical in the pharmaceutical industry to ensure the longevity and efficacy of drug compounds during storage and use. Studies on compounds like {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid and related structures help in identifying degradation pathways and developing strategies to mitigate photo-degradation (Wu et al., 2007).

Mechanism of Action

The mechanism of action of “[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid” is not explicitly mentioned in the available resources. Thiazole derivatives, in general, are known to exhibit various biological activities .

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-8-4-5-11(9(2)6-8)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKOPHODEWFSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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